molecular formula C23H24N4O3S B2682090 4-({2-[(carbamoylmethyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-cyclopentylbenzamide CAS No. 941877-45-8

4-({2-[(carbamoylmethyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-cyclopentylbenzamide

Cat. No.: B2682090
CAS No.: 941877-45-8
M. Wt: 436.53
InChI Key: QMVGIQFOESICLW-UHFFFAOYSA-N
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Description

4-({2-[(carbamoylmethyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-cyclopentylbenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinazolinone core, a sulfanyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2-[(carbamoylmethyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-cyclopentylbenzamide typically involves multiple steps One common method includes the N-alkylation of a quinazolinone derivative with a suitable alkylating agent in the presence of a baseThe final step involves the coupling of the intermediate with N-cyclopentylbenzamide under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-({2-[(carbamoylmethyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-cyclopentylbenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinone derivatives.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

4-({2-[(carbamoylmethyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-cyclopentylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-({2-[(carbamoylmethyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-cyclopentylbenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(carbamoylmethyl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid
  • N-{2-[(carbamoylmethyl)sulfanyl]-4-phenyl-1,3-thiazol-5-yl}propanamide
  • 5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

4-({2-[(carbamoylmethyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-cyclopentylbenzamide is unique due to its specific combination of functional groups and its quinazolinone core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-[[2-(2-amino-2-oxoethyl)sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-cyclopentylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c24-20(28)14-31-23-26-19-8-4-3-7-18(19)22(30)27(23)13-15-9-11-16(12-10-15)21(29)25-17-5-1-2-6-17/h3-4,7-12,17H,1-2,5-6,13-14H2,(H2,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVGIQFOESICLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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